molecular formula C12H19NO3 B12600363 5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid CAS No. 917614-34-7

5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid

Cat. No.: B12600363
CAS No.: 917614-34-7
M. Wt: 225.28 g/mol
InChI Key: SPAPMDZZJFEFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid is an organic compound that belongs to the class of amino acids and derivatives It contains a carboxylic acid group and an amino group at the C5 carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid typically involves the reaction of cyclohexylamine with a suitable precursor. One common method involves the condensation of cyclohexylamine with 2-methyl-5-oxopent-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted products depending on the electrophile used.

Scientific Research Applications

5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid: Another compound with a similar structure but different functional groups.

    Cyclohexylamine derivatives: Compounds containing the cyclohexylamine moiety with various substituents.

Uniqueness

5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

917614-34-7

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

5-(cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid

InChI

InChI=1S/C12H19NO3/c1-9(12(15)16)7-8-11(14)13-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,13,14)(H,15,16)

InChI Key

SPAPMDZZJFEFNU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)NC1CCCCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.